molecular formula C20H26N4O2 B13410408 N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide

N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide

Cat. No.: B13410408
M. Wt: 354.4 g/mol
InChI Key: RABDLALRKWJHAO-UHFFFAOYSA-N
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Description

N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide is a complex organic compound that features two benzamide groups connected by an ethane-1,2-diylbis(azanediyl) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide typically involves the reaction of ethylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism by which N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The pathways involved may include the inhibition of metalloproteases or the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N,N’-((Ethane-1,2-diylbis(azanediyl))bis(methylene))diphenol
  • **N,N’-((Ethane-1,2-diylbis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(azanetriyl)tetrakis(N,N-dibutylacetamide)

Uniqueness

N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide is unique due to its specific structural features, which allow it to form stable complexes with metal ions and participate in a wide range of chemical reactions.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-[2-(2-benzamidoethylamino)ethylamino]ethyl]benzamide

InChI

InChI=1S/C20H26N4O2/c25-19(17-7-3-1-4-8-17)23-15-13-21-11-12-22-14-16-24-20(26)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2,(H,23,25)(H,24,26)

InChI Key

RABDLALRKWJHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNCCNCCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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